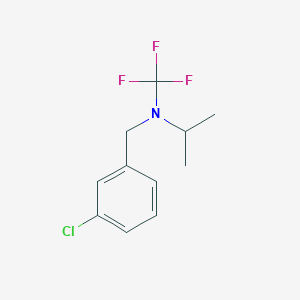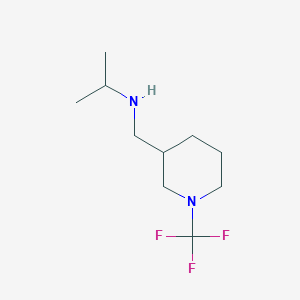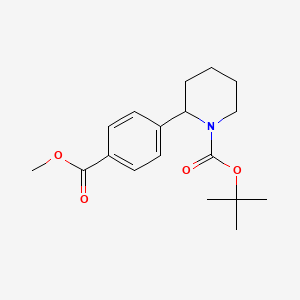
9H-fluoren-9-ylmethyl 1-aminopyrrolidine-3-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fmoc-amino-pyrrolidine hydrochloride: is a chemical compound with the molecular formula C19H20N2O2·HCl and a molecular weight of 344.84 g/mol . It is primarily used in the field of proteomics research and peptide synthesis . The compound is characterized by the presence of a fluorene-methyloxycarbonyl (Fmoc) protecting group attached to the amino group of pyrrolidine, which is further stabilized as a hydrochloride salt .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fmoc-amino-pyrrolidine hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of pyrrolidine is protected using the Fmoc group. This is achieved by reacting pyrrolidine with Fmoc-chloride in the presence of a base such as triethylamine.
Formation of Hydrochloride Salt: The resulting Fmoc-protected pyrrolidine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of 3-Fmoc-amino-pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesis (SPPS) techniques, which allow for efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions:
Deblocking Reactions: The primary reaction involving 3-Fmoc-amino-pyrrolidine hydrochloride is the removal of the Fmoc protecting group.
Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions:
Deblocking Reagents: Piperidine, pyrrolidine, and piperazine are commonly used for Fmoc removal.
Reaction Conditions: The deblocking reactions are usually carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: 3-Fmoc-amino-pyrrolidine hydrochloride is widely used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins . It serves as a building block in the synthesis of complex peptide sequences.
Biology and Medicine: In biological research, the compound is used for the synthesis of peptide-based therapeutics and diagnostic agents . It is also employed in the study of protein-protein interactions and enzyme-substrate interactions.
Industry: In the pharmaceutical industry, 3-Fmoc-amino-pyrrolidine hydrochloride is used for the large-scale production of peptide drugs and other bioactive compounds .
Mecanismo De Acción
The primary mechanism of action of 3-Fmoc-amino-pyrrolidine hydrochloride involves the removal of the Fmoc protecting group. This process occurs through a base-induced mechanism where the base abstracts a proton from the Fmoc group, leading to the formation of a reactive intermediate called dibenzofulvene . The dibenzofulvene intermediate is then scavenged by the base, resulting in the deprotection of the amino group .
Comparación Con Compuestos Similares
4-Methylpiperidine: Used as an alternative deblocking reagent in SPPS.
Piperazine: Another secondary amine used for Fmoc removal.
Uniqueness: 3-Fmoc-amino-pyrrolidine hydrochloride is unique due to its specific structure, which allows for efficient Fmoc protection and deprotection in peptide synthesis. Its stability as a hydrochloride salt also makes it a preferred choice in various synthetic applications .
Propiedades
Fórmula molecular |
C19H21ClN2O2 |
|---|---|
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl 1-aminopyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H20N2O2.ClH/c20-21-10-9-13(11-21)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,13,18H,9-12,20H2;1H |
Clave InChI |
GEDFWBWVZJVGOE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)



![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)








